

Application Notes and Protocols for Labeling Proteins with (Rac)-Tris-NTA

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Compound of Interest

Compound Name: (Rac)-Tris-NTA

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Introduction

(Rac)-Tris-NTA (Tris-Nitrilotriacetic acid) is a powerful tool for the site-specific, non-covalent labeling of proteins containing a polyhistidine tag (His-tag). This technology leverages the high-affinity interaction between the Tris-NTA moiety, chelated with a nickel(II) ion (Ni^{2+}), and the imidazole side chains of multiple histidine residues in a His-tag. The multivalent nature of Tris-NTA, presenting three NTA groups, results in a significantly stronger and more stable interaction compared to traditional mono-NTA reagents, with dissociation constants (K_d) often in the low nanomolar to sub-nanomolar range.[1][2][3][4] This allows for stoichiometric labeling of His-tagged proteins, even in complex biological mixtures like cell lysates, often without the need for subsequent purification steps to remove unbound label.[5]

These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the effective labeling of His-tagged proteins using **(Rac)-Tris-NTA** conjugates for various downstream applications, such as protein interaction analysis (e.g., MicroScale Thermophoresis - MST), cellular imaging, and protein immobilization.

Principle of (Rac)-Tris-NTA Protein Labeling

The labeling strategy is based on the coordination chemistry between the Ni^{2+} -loaded Tris-NTA complex and the His-tag of a recombinant protein. Each NTA group can coordinate a Ni^{2+} ion, which in turn can bind to two histidine residues. The three NTA groups of the Tris-NTA scaffold

are optimally positioned to simultaneously engage with a hexa-histidine (6xHis) tag, leading to a stable 1:1 stoichiometric complex. This interaction is reversible and can be disrupted by high concentrations of chelating agents like EDTA or by competition with free imidazole.

Quantitative Data: Binding Affinities of Tris-NTA to His-tagged Proteins

The affinity of the Tris-NTA conjugate for a His-tagged protein is a critical parameter for successful labeling. The following table summarizes representative dissociation constants (K_d) reported in the literature for various Tris-NTA conjugates and His-tagged proteins.

Tris-NTA Conjugate	His-tagged Protein/Peptide	Dissociation Constant (K _d)	Reference
RED-tris-NTA	His ₆ -peptide	3.8 ± 0.5 nM	
GREEN-tris-NTA	His ₆ -peptide	4.4 ± 3.7 nM	
BLUE-tris-NTA	His ₆ -peptide	6.7 ± 4.1 nM	
RED-tris-NTA	His ₆ -p38α	2.1 ± 0.8 nM	
GREEN-tris-NTA	His ₆ -p38α	6.3 ± 1.7 nM	
BLUE-tris-NTA	His ₆ -p38α	2.7 ± 1.7 nM	
Biotin-Tris-NTA	His ₆ -tagged molecules	~10 nM	
Tris-NTA Amine	6xHis-tag	~1 nM	

Experimental Protocols

Materials

- His-tagged protein of interest
- (Rac)-Tris-NTA** conjugated to a reporter molecule (e.g., fluorophore, biotin)
- NiCl₂ solution (e.g., 10 mM)

- **Labeling Buffer:** A buffer compatible with the protein of interest and the labeling reaction. A common choice is Phosphate-Buffered Saline with Tween-20 (PBST: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4, with 0.05% Tween-20).
- Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)
- Incubator or heat block set to room temperature (e.g., 25°C)

Pre-labeling Considerations

- **Buffer Composition:** Ensure the protein solution and labeling buffer are free of strong chelating agents like EDTA and high concentrations of imidazole (>1 mM), as these will interfere with the Ni²⁺-His-tag interaction. Refer to the table below for the tolerance of common buffer additives.
- **Protein Purity and Concentration:** While labeling can be performed in complex mixtures, using a purified protein allows for more precise control over the labeling stoichiometry. Determine the concentration of the His-tagged protein accurately.
- **Tris-NTA Reagent:** If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, it must be charged with NiCl₂ prior to the labeling reaction.

Step-by-Step Protocol for Protein Labeling

- **Preparation of Reagents:**
 - Thaw all reagents on ice.
 - If required, prepare a working solution of your His-tagged protein in the chosen labeling buffer.
 - If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, incubate the Tris-NTA solution with a slight molar excess of NiCl₂ for 15-30 minutes at room temperature.
- **Labeling Reaction:**
 - In a microcentrifuge tube, combine the His-tagged protein and the Ni²⁺-loaded Tris-NTA conjugate. A common starting point is to use a 1:2 to 1:5 molar ratio of Tris-NTA to protein

to ensure complete labeling of the dye, or a 2:1 molar ratio of protein to dye to ensure all dye is bound. For many applications, a final protein concentration of 100-200 nM and a Tris-NTA conjugate concentration of 50-100 nM is a good starting point.

- The final reaction volume will depend on the downstream application. For MST, a typical reaction volume is 20-100 μ L.
- Mix the solution gently by pipetting.
- Incubation:
 - Incubate the reaction mixture for 30 minutes at room temperature (25°C), protected from light (if using a fluorescent conjugate).
- Use in Downstream Applications:
 - For many applications, such as MST, the labeled protein can be used directly without removing the excess unbound Tris-NTA conjugate.
 - If necessary, unbound label can be removed by size-exclusion chromatography or dialysis, although this is often not required due to the high affinity of the interaction.

Quality Control

- Spectrophotometric Analysis: If using a fluorescently labeled Tris-NTA, the labeling efficiency can be estimated by measuring the absorbance at the dye's maximum wavelength and the protein's absorbance at 280 nm.
- Functional Assay: The most critical quality control step is to ensure that the labeling does not interfere with the protein's function. Perform a relevant activity or binding assay to compare the labeled and unlabeled protein.
- Negative Control: To check for non-specific binding, perform a labeling reaction with a protein that lacks a His-tag.

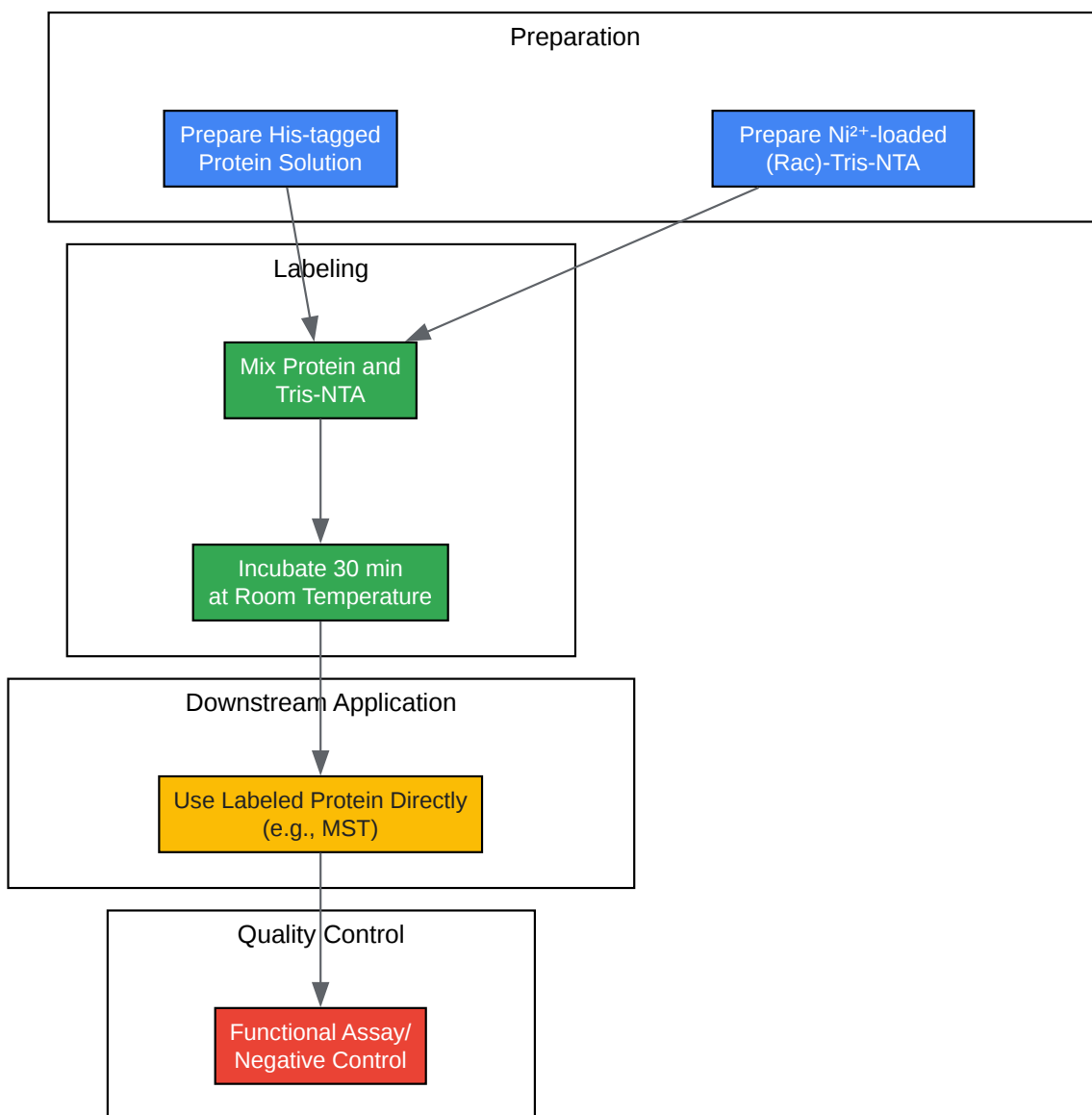
Buffer Compatibility

The Tris-NTA labeling reaction is robust and compatible with a variety of common buffer components. However, strong chelators and high concentrations of imidazole should be avoided.

Buffer Component	Maximum Allowed Concentration
Imidazole	< 1 mM
EDTA	< 1 mM
DTT	≤ 10 mM
β-Mercaptoethanol	≤ 10 mM
TCEP	≤ 10 mM
NaCl	≤ 1 M
Glycerol	≤ 20%
Tween-20	≤ 0.1%

Visualizations

Experimental Workflow for (Rac)-Tris-NTA Protein Labeling



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Caption: Workflow for labeling His-tagged proteins with **(Rac)-Tris-NTA**.

Binding Mechanism of (Rac)-Tris-NTA to a His-tagged Protein

Caption: Schematic of the multivalent interaction between Tris-NTA and a 6xHis-tag.

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